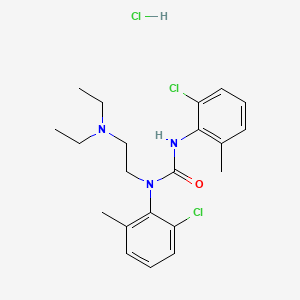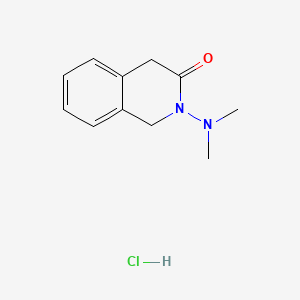![molecular formula C7H8O3 B13810018 Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate CAS No. 56666-81-0](/img/structure/B13810018.png)
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is a chemical compound with the molecular formula C₇H₈O₃ and a molecular weight of 140.137 g/mol . It is a bicyclic ester that features a unique oxabicyclo structure, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation . This method yields good results for a broad range of cyclopropene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate involves its interaction with molecular targets through its ester and bicyclic structure. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate: Another bicyclic ester with a different ring structure.
Methyl 2-oxabicyclo[4.1.0]hept-3-ene-5-carboxylate: Features a larger bicyclic ring system.
Uniqueness
Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
56666-81-0 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)5-3-10-6-2-4(5)6/h3-4,6H,2H2,1H3 |
InChIキー |
MPPYNGGKWONKJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=COC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


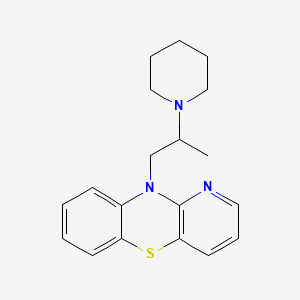
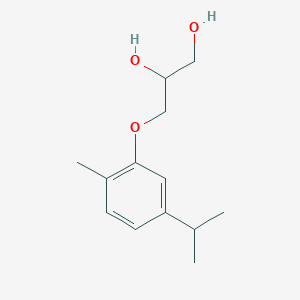
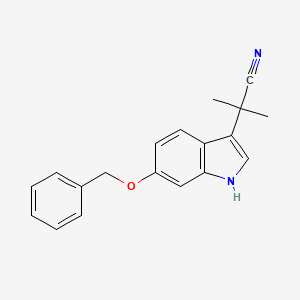
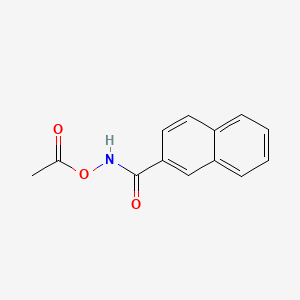
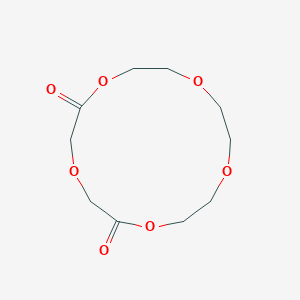

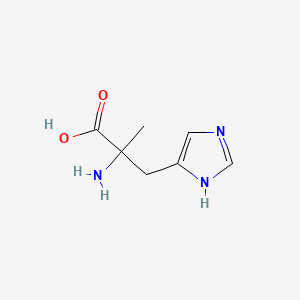
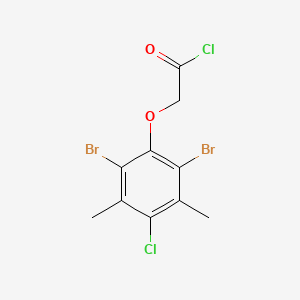
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
